molecular formula C4H10N4O B058607 3-(Carbamimidoyl)-1,1-dimethylurea CAS No. 118632-64-7

3-(Carbamimidoyl)-1,1-dimethylurea

Cat. No.: B058607
CAS No.: 118632-64-7
M. Wt: 130.15 g/mol
InChI Key: YMYQMVUUWPSXRQ-UHFFFAOYSA-N
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Description

3-(Carbamimidoyl)-1,1-dimethylurea (CDMU) is an organic compound containing a urea group and a methyl group. It is an important chemical compound in the field of organic chemistry, and has a wide range of applications in scientific research. CDMU has been used as a reagent in the synthesis of various compounds, and its mechanism of action has been studied extensively.

Scientific Research Applications

Co-Condensation Reactions

Dimethylurea (DMU) has been used to model melamine-urea-formaldehyde (MUF) co-condensation reactions, providing insights into the influence of pH on these reactions through quantitative carbon-13 nuclear magnetic resonance (13C-NMR) analysis. This research highlights the different behaviors of DMU in alkaline versus weak acidic conditions, offering a deeper understanding of the co-condensation process in resin synthesis (Cao, Li, Liang, & Du, 2017).

Synthesis of Cellulose Methyl Carbamate

Dimethylurea has been utilized in the synthesis of cellulose methyl carbamate (CMeC) using a reactive deep eutectic solvent (DES). This method represents a sustainable approach to modifying wood cellulose fibers, enhancing their solubility and potential for a wide range of applications (Sirviö & Heiskanen, 2017).

Novel Organic NLO Crystals

Research has led to the development of new noncentrosymmetric crystals from 1,3-dimethylurea, showcasing potential for efficient frequency conversion and second harmonic generation. This study underscores the importance of structural and physical properties in the design of materials for optical applications (Babu, Chandramohan, Ramasamy, Bhagavannarayana, & Varghese, 2011).

Mechanism of Action

Properties

IUPAC Name

3-(diaminomethylidene)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O/c1-8(2)4(9)7-3(5)6/h1-2H3,(H4,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYQMVUUWPSXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603139
Record name N'-(Diaminomethylidene)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118632-64-7
Record name N'-(Diaminomethylidene)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Carbamimidoyl)-1,1-dimethylurea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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